

# JS005: A Comparative Analysis Against Leading Anti-IL-17A Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals: An objective guide to the clinical performance of JS005 in the context of established IL-17A inhibitors.

JS005, an investigational anti-interleukin-17A (IL-17A) monoclonal antibody developed by Shanghai Junshi Biosciences, has emerged as a new therapeutic candidate for autoimmune diseases. Clinical trials have primarily focused on its efficacy and safety in moderate-to-severe plaque psoriasis and ankylosing spondylitis. This guide provides a comparative benchmark of JS005 against currently approved anti-IL-17A biologics: secukinumab, ixekizumab, and brodalumab. The information is intended to offer a data-driven perspective for researchers, scientists, and professionals in the field of drug development.

## **Mechanism of Action: Targeting the IL-17A Pathway**

Interleukin-17A is a key cytokine in the pathogenesis of several autoimmune diseases, including psoriasis and ankylosing spondylitis.[1] It promotes inflammation, leading to the characteristic symptoms of these conditions. JS005, like its counterparts, is designed to specifically bind to and neutralize IL-17A, thereby inhibiting its pro-inflammatory effects. By blocking the interaction of IL-17A with its receptor, these monoclonal antibodies disrupt the downstream signaling cascade that leads to inflammation, tissue damage, and disease progression.





Click to download full resolution via product page

Caption: IL-17A Signaling Pathway and Points of Inhibition.

# **Benchmarking Clinical Efficacy in Plaque Psoriasis**

The primary endpoint for assessing efficacy in psoriasis clinical trials is the Psoriasis Area and Severity Index (PASI), with PASI 75 indicating a 75% reduction in the severity of psoriasis from baseline. The following table summarizes the key Phase 3 clinical trial data for JS005 and its approved competitors.

| Treatment   | Trial(s)            | PASI 75 Response Rate<br>(Week 12) |  |
|-------------|---------------------|------------------------------------|--|
| JS005       | Phase 3 (Reported)  | Met Primary Endpoint*              |  |
| Secukinumab | ERASURE & FIXTURE   | 77.1% - 81.6%[2]                   |  |
| Ixekizumab  | UNCOVER-1, -2, & -3 | 82.6% - 89.1%[3][4]                |  |
| Brodalumab  | AMAGINE-1, -2, & -3 | 83% - 86%[5][6]                    |  |

<sup>\*</sup>Specific percentage for PASI 75 in the JS005 Phase 3 trial has been announced as meeting the primary endpoint, with detailed results to be presented at future academic conferences.[1] A Phase 2 study showed a PASI 75 response rate of 95.8% for the 150mg dose and 89.4% for the 300mg dose at week 12.



# Benchmarking Clinical Efficacy in Ankylosing Spondylitis

For ankylosing spondylitis, the Assessment of SpondyloArthritis international Society (ASAS) response criteria are used to measure clinical improvement. ASAS20 and ASAS40 represent a 20% and 40% improvement, respectively.

| Treatment   | Trial(s)      | ASAS20 Response<br>Rate (Week 16) | ASAS40 Response<br>Rate (Week 16) |
|-------------|---------------|-----------------------------------|-----------------------------------|
| JS005       | Phase 2       | Primary endpoint met              | Primary endpoint met              |
| Secukinumab | MEASURE 1 & 2 | 61%[7]                            | 41%[7]                            |
| Ixekizumab  | COAST-V       | 64%                               | 48%[8]                            |
| Brodalumab  | Phase 3       | ~70%[9]                           | 43.8%[10][11]                     |

<sup>\*\*</sup>All subjects in the Phase 2 clinical study of JS005 for active ankylosing spondylitis have completed the primary endpoint visit, and the study met its primary objectives.[1]

# Experimental Protocols: A Look at Clinical Trial Design

The clinical development programs for these biologics follow a standardized pathway to ensure robust evaluation of efficacy and safety.

General Clinical Trial Workflow:



Click to download full resolution via product page



Caption: Generalized Clinical Trial Workflow.

JS005 Phase 3 Psoriasis Study (NCT05975268):

- Design: A multicenter, randomized, double-blind, placebo-controlled study.
- Population: Adults with moderate-to-severe chronic plaque psoriasis.
- Intervention: Subcutaneous injections of JS005 versus placebo.
- Primary Outcome: Proportion of patients achieving PASI 75 and a static Physician's Global Assessment (sPGA) score of 0 or 1 at week 12.

JS005 Phase 2 Ankylosing Spondylitis Study:

- Design: A multicenter, randomized, double-blind, placebo-controlled study.
- Population: Adults with active ankylosing spondylitis.
- Primary Outcome: Proportion of subjects meeting ASAS40 response criteria at week 16.[12]

## **Safety Profile**

Across the class of IL-17A inhibitors, the most common adverse events include upper respiratory tract infections, nasopharyngitis, and injection site reactions. A notable class effect is an increased risk of mucocutaneous candidiasis. For brodalumab, there is a boxed warning regarding suicidal ideation and behavior, although a causal relationship has not been established. The safety profile of JS005 reported in press releases appears consistent with the class, with good overall tolerability.[1]

## Conclusion

JS005 has demonstrated promising efficacy and a favorable safety profile in clinical trials for moderate-to-severe plaque psoriasis and ankylosing spondylitis, positioning it as a potential new entrant in the class of anti-IL-17A monoclonal antibodies. Based on available data, its performance appears to be comparable to the established therapies secukinumab, ixekizumab, and brodalumab. The forthcoming detailed results from the Phase 3 psoriasis study and the Phase 2 ankylosing spondylitis study will be crucial for a more definitive comparative



assessment. As with all biologics, long-term safety and real-world effectiveness will be important factors in determining its place in the therapeutic landscape.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Junshi Biosciences Announces the Phase 3 Study of JS005 (IL-17A) for the Treatment of Moderate to Severe Plaque Psoriasis Met Primary Endpoints - BioSpace [biospace.com]
- 2. cdn.ymaws.com [cdn.ymaws.com]
- 3. Phase 3 Trials of Ixekizumab in Moderate-to-Severe Plaque Psoriasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Results Clinical Review Report: Ixekizumab (Taltz) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. dermnetnz.org [dermnetnz.org]
- 6. Brodalumab for the Treatment of Psoriasis: A Review of Phase III Trials PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ixekizumab, an interleukin-17A antagonist in the treatment of ankylosing spondylitis or radiographic axial spondyloarthritis in patients previously untreated with biological diseasemodifying anti-rheumatic drugs (COAST-V):16 week results of a phase 3 RCT -[medicinesresources.nhs.uk]
- 9. Axial spondyloarthritis treatment: 16-week trial results for brodalumab [pharmaceutical-technology.com]
- 10. Efficacy and safety of brodalumab, an anti-IL17RA monoclonal antibody, in patients with axial spondyloarthritis: 16-week results from a randomised, placebo-controlled, phase 3 trial
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ard.bmj.com [ard.bmj.com]
- 12. A Clinical Study of JS005 in Patients With Ankylosing Spondylitis | MedPath [trial.medpath.com]



 To cite this document: BenchChem. [JS005: A Comparative Analysis Against Leading Anti-IL-17A Monoclonal Antibodies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192975#benchmarking-js-5-against-known-ligands]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com